molecular formula C12H13NO3 B11886441 4,6,7-Trimethoxyisoquinoline

4,6,7-Trimethoxyisoquinoline

Cat. No.: B11886441
M. Wt: 219.24 g/mol
InChI Key: GZYGFGXEJLWASG-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The presence of three methoxy groups at positions 4, 6, and 7 on the isoquinoline ring gives this compound its unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyisoquinoline typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Methylation: Finally, methylation of the hydroxy compound yields this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride (AlCl3) and acyl chlorides.

Major Products:

Scientific Research Applications

4,6,7-Trimethoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antiproliferative agent against cancer cells.

    Medicine: It is being investigated for its potential use in developing new anticancer drugs.

    Industry: It is used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5,6,7-Trimethoxyisoquinoline
  • 6,7-Methylenedioxyisoquinoline
  • 4,5,6,7-Tetramethoxyisoquinoline

Comparison: 4,6,7-Trimethoxyisoquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,6,7-trimethoxyisoquinoline

InChI

InChI=1S/C12H13NO3/c1-14-10-4-8-6-13-7-12(16-3)9(8)5-11(10)15-2/h4-7H,1-3H3

InChI Key

GZYGFGXEJLWASG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2OC)OC

Origin of Product

United States

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